molecular formula C10H10N2O3 B1309870 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid CAS No. 957509-85-2

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid

Cat. No.: B1309870
CAS No.: 957509-85-2
M. Wt: 206.2 g/mol
InChI Key: IPQDIQFVWZLMHT-UHFFFAOYSA-N
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Description

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid is a heterocyclic compound that features both a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid typically involves the reaction of 4-methylpyrazole with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid is unique due to the presence of both a furan and a pyrazole ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and material science .

Properties

IUPAC Name

5-[(4-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-4-11-12(5-7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDIQFVWZLMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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